1-Methylpiperidine-3,5-diol: Technical Guide to Synthesis, Properties, and Applications
1-Methylpiperidine-3,5-diol: Technical Guide to Synthesis, Properties, and Applications
Abstract
1-Methylpiperidine-3,5-diol is a specialized heterocyclic scaffold characterized by a piperidine core functionalized with two hydroxyl groups at the meta positions (C3 and C5) and an N-methyl substituent.[1] This molecule serves as a critical intermediate in the synthesis of bridged alkaloids (e.g., 3,9-diazabicyclo[3.3.1]nonanes), a ligand for coordination chemistry, and a polar scaffold in medicinal chemistry for mimicking carbohydrate structures (iminosugars).[2] This guide provides a comprehensive technical analysis of its physicochemical properties, stereochemical complexity, synthetic pathways, and utility in drug development.[2]
Part 1: Chemical Identity & Physicochemical Profile[2]
The molecule exists as a stereoisomeric mixture unless specific asymmetric synthesis or resolution steps are employed.[2] The presence of two chiral centers at C3 and C5, combined with the plane of symmetry in the cis isomer, results in distinct stereochemical forms.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-Methylpiperidine-3,5-diol |
| Common Synonyms | N-Methyl-3,5-dihydroxypiperidine; 3,5-Dihydroxy-1-methylpiperidine |
| CAS Number | 66657-38-3 (General) / 1159980-00-5 (Specific stereoisomers may vary) |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| SMILES | CN1CC(O)CC(O)C1 |
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Note |
| Appearance | Viscous, hygroscopic oil or low-melting solid | Tendency to form hydrates. |
| Solubility | High in H₂O, MeOH, EtOH; Low in Et₂O, Hexanes | Due to dual H-bond donors/acceptors. |
| pKa (Conj. Acid) | ~9.2 - 9.8 | Typical for N-methylpiperidines; basicity modulated by -I effect of OH groups.[2] |
| LogP | -0.5 to -1.2 (Predicted) | Highly polar; requires polar organic solvents for extraction (e.g., DCM/MeOH). |
| H-Bond Donors | 2 (OH groups) | |
| H-Bond Acceptors | 3 (2 oxygens, 1 nitrogen) |
Stereochemical Complexity
The 3,5-substitution pattern generates two diastereomers.[2] Understanding this is crucial for biological activity, as enzyme binding pockets are highly stereospecific.[2]
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cis-Isomer (Meso): The two hydroxyl groups are on the same side of the ring.[2] This molecule possesses a plane of symmetry passing through the Nitrogen and C4, making it achiral (meso).[2]
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trans-Isomer (Racemic): The hydroxyl groups are on opposite sides.[2] This form exists as a pair of enantiomers ((3R,5S) and (3S,5R)).[2]
Part 2: Synthetic Pathways[7]
The synthesis of 1-methylpiperidine-3,5-diol typically proceeds via the reduction of heteroaromatic precursors. This approach ensures the construction of the carbon skeleton before stereocenters are established.[2]
Primary Route: Hydrogenation of Pyridinium Salts
This is the most scalable industrial route.[2] The aromaticity of the pyridine ring is broken under high-pressure hydrogenation, yielding the saturated piperidine.[2]
Reaction Scheme:
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Quaternization: 3,5-Dihydroxypyridine is reacted with methyl iodide (MeI) or dimethyl sulfate to form the N-methyl-3,5-dihydroxypyridinium salt.
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Hydrogenation: The salt is subjected to catalytic hydrogenation (H₂/PtO₂ or Rh/C) to reduce the double bonds.[2]
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Neutralization: The resulting salt is neutralized with a base (e.g., NaOMe) to liberate the free amine.[2]
Stereochemical Outcome: Catalytic hydrogenation of the planar pyridinium ring predominantly yields the cis (meso) isomer due to the syn-addition of hydrogen across the face of the ring.[2] Accessing the trans isomer typically requires oxidation-reduction sequences (e.g., Swern oxidation to the diketone followed by hydride reduction).[2]
Alternative Route: Dieckmann Cyclization (De Novo Synthesis)
For applications requiring radiolabeling or specific backbone modifications, a cyclization strategy is used.[2]
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Precursors: N-Methyl-bis(2-chloroethyl)amine + Malonate derivatives.[2]
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Mechanism: Double nucleophilic substitution forms the ring, followed by functional group manipulation to install the hydroxyls.[2]
Visualization of Synthetic Logic (Graphviz)[2]
Caption: Primary synthetic workflow from aromatic precursor to the target diol, highlighting the divergence for stereoisomer access.
Part 3: Reactivity & Functionalization
The unique 1,3,5-substitution pattern allows for regioselective functionalization.[2] The amine nitrogen acts as a basic handle, while the secondary hydroxyls offer sites for esterification, etherification, or oxidation.[2]
Selective Functionalization[2]
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N-Oxidation: Treatment with m-CPBA or H₂O₂ yields the N-oxide, a potential prodrug moiety or intermediate for Polonovski rearrangement.
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O-Acylation: Reaction with acetic anhydride typically acylates both hydroxyls.[2] Selective mono-acylation is difficult due to the symmetry of the cis isomer but achievable via enzymatic resolution in the trans racemate.[2]
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Bridging Reactions: Reaction with aldehydes (e.g., formaldehyde) or dicarbonyls can bridge the 3,5-positions, creating rigid bicyclic structures like 3-methyl-3,9-diazabicyclo[3.3.1]nonane , a scaffold found in alkaloids.
Stability Profile
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Thermal: Stable up to ~150°C.
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Chemical: The amine is prone to oxidation (N-oxide formation) upon prolonged exposure to air.[2] The hydroxyls are stable but hygroscopic.[2]
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Incompatibility: Strong oxidizing agents, acid chlorides (without base), and isocyanates.[2]
Part 4: Applications in Drug Development[7][8]
Iminosugar Mimicry
Polyhydroxylated piperidines (iminosugars) are potent inhibitors of glycosidases and glycosyltransferases. 1-Methylpiperidine-3,5-diol mimics the pyranose ring of sugars (lacking the ring oxygen).
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Mechanism: The protonated nitrogen at physiological pH mimics the oxocarbenium ion transition state of glycosidic cleavage.[2]
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Therapeutic Areas: Diabetes (alpha-glucosidase inhibition), Lysosomal Storage Disorders (chaperone therapy), and Antiviral agents.[2]
Bicyclic Alkaloid Synthesis
This diol is a direct precursor to the 9-azabicyclo[3.3.1]nonane class of compounds.[2]
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Granatane Analogs: Structurally related to granatane (the homolog of tropane), these bicyclic systems are investigated as antagonists for GPCRs (e.g., 5-HT receptors).
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Protocol Insight: The diol is often converted to a leaving group (mesylate/tosylate) and cyclized with a primary amine or carbon nucleophile to close the second ring.[2]
Ligand Design
The cis-diol configuration provides a "pincer-like" geometry capable of bidentate coordination to metal centers (e.g., Ti, Zr), useful in stereoselective catalysis.
Part 5: Experimental Protocol (Synthesis of cis-1-Methylpiperidine-3,5-diol)
Objective: Synthesis via catalytic hydrogenation of 1-methyl-3,5-dihydroxypyridinium iodide.
Reagents:
-
3,5-Dihydroxypyridine (1.0 eq)
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Methyl Iodide (1.1 eq)[2]
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Platinum Oxide (PtO₂, Adams' Catalyst) (5 mol%)[2]
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Solvent: Methanol (Anhydrous)[2]
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Base: Sodium Methoxide (NaOMe)[2]
Procedure:
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Quaternization: Dissolve 3,5-dihydroxypyridine in acetone. Add Methyl Iodide dropwise at 0°C. Stir at RT for 12h. Filter the precipitated pyridinium salt (Yellow solid).[2] Checkpoint: ¹H NMR should show downfield shift of aromatic protons.
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Hydrogenation: Transfer the salt to a high-pressure hydrogenation vessel (Parr shaker). Add Methanol and PtO₂ catalyst.[2]
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Reaction: Pressurize to 50 psi H₂. Shake at RT for 24 hours. Checkpoint: Monitor H₂ uptake; reaction stops when theoretical uptake is reached.
-
Workup: Filter off the catalyst over Celite (Caution: Pyrophoric catalyst).
-
Neutralization: Treat the filtrate with NaOMe (1.0 eq) to liberate the free amine.[2] Concentrate in vacuo.[2]
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Purification: The residue is often a viscous oil.[2] Purify via bulb-to-bulb distillation (high vacuum) or column chromatography (DCM:MeOH:NH₄OH 90:9:1).[2]
Safety Note: Methyl Iodide is a potent alkylating agent (neurotoxin).[2] Handle in a fume hood. Hydrogenation catalysts are pyrophoric when dry.[2]
References
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Stereochemistry of Piperidines: Mechanism of catalytic hydrogenation of pyridines.[2] Source:
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Synthesis of 3,5-Disubstituted Piperidines: Methodologies for accessing 3,5-functionalized piperidine scaffolds. Source:
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Bicyclic Alkaloid Precursors: Use of 3,5-dihydroxypiperidines in the synthesis of 3,9-diazabicyclo[3.3.1]nonanes.[2] Source:[2]
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Iminosugar Applications: Biological activity of polyhydroxylated piperidines.[2] Source:
